molecular formula C9H12O B2404922 Tricyclo[3.2.1.02,4]octane-6-carbaldehyde CAS No. 2375273-66-6

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde

Cat. No.: B2404922
CAS No.: 2375273-66-6
M. Wt: 136.194
InChI Key: XKKCDFGCBUTNRJ-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is a cyclic organic compound with the chemical formula C9H10O. . This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.02,4]octane-6-carbaldehyde typically involves the conversion of commercially available monoterpenes such as carvone. The sequence used for this transformation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the tricyclo[3.2.1.02,4]octane system.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of intramolecular cycloadditions and selective fragmentation of functionalized tricyclo[3.2.1.02,4]octane derivatives are key features in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include tricyclo[3.2.1.02,4]octane-6-carboxylic acid (from oxidation) and tricyclo[3.2.1.02,4]octane-6-methanol (from reduction).

Scientific Research Applications

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a probe in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which tricyclo[3.2.1.02,4]octane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the aldehyde functional group.

    Tricyclo[3.2.1.02,7]octane: Another tricyclic compound with a different arrangement of carbon atoms.

Uniqueness: Tricyclo[3.2.1.02,4]octane-6-carbaldehyde is unique due to its specific tricyclic structure and the presence of an aldehyde group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCDFGCBUTNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=O)C3C2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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